7-(3-fluorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one
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Overview
Description
7-(3-fluorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is a heterocyclic compound that features a unique fusion of pyridine, triazole, and triazine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including neuroprotective and anti-inflammatory activities .
Preparation Methods
The synthesis of 7-(3-fluorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under acidic or basic conditions. For instance, the reaction of 2-aminosubstituted triazolopyrimidines with various reagents in an acid medium can yield the desired triazolo-triazine scaffold . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis platforms to scale up the process efficiently.
Chemical Reactions Analysis
7-(3-fluorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
7-(3-fluorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 7-(3-fluorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to decreased apoptosis and inflammation . The compound’s binding to these targets is facilitated by its unique triazolo-triazine scaffold, which allows for specific interactions with proteins involved in these pathways.
Comparison with Similar Compounds
Similar compounds to 7-(3-fluorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one include:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound shares a similar triazolo-triazine scaffold and is used in developing functionalized ligands for adenosine receptors.
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine: Known for its energetic material properties, this compound is used in the development of high-energy, low-sensitivity explosives.
Pyrazolo[3,4-d]pyrimidine:
The uniqueness of this compound lies in its specific pharmacological properties and its ability to interact with multiple molecular targets, making it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
11-(3-fluorophenyl)-4-methyl-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN6O/c1-8-16-14-18-17-12-11(21(14)19-8)5-6-20(13(12)22)10-4-2-3-9(15)7-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHOZLYIJCVDTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C(=O)N(C=C3)C4=CC(=CC=C4)F)N=NC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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